Cas no 2138266-34-7 (1-Tert-butyl 3-chloromethyl 5-(2,6-dimethylpiperidin-1-yl)piperidine-1,3-dicarboxylate)
1-Tert-butyl 3-chloromethyl 5-(2,6-dimethylpiperidin-1-yl)piperidine-1,3-dicarboxylate Chemical and Physical Properties
Names and Identifiers
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- 2138266-34-7
- EN300-718963
- 1-tert-butyl 3-chloromethyl 5-(2,6-dimethylpiperidin-1-yl)piperidine-1,3-dicarboxylate
- 1-Tert-butyl 3-chloromethyl 5-(2,6-dimethylpiperidin-1-yl)piperidine-1,3-dicarboxylate
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- Inchi: 1S/C19H33ClN2O4/c1-13-7-6-8-14(2)22(13)16-9-15(17(23)25-12-20)10-21(11-16)18(24)26-19(3,4)5/h13-16H,6-12H2,1-5H3
- InChI Key: RTKBANKVBWGULU-UHFFFAOYSA-N
- SMILES: ClCOC(C1CN(C(=O)OC(C)(C)C)CC(C1)N1C(C)CCCC1C)=O
Computed Properties
- Exact Mass: 388.2128852g/mol
- Monoisotopic Mass: 388.2128852g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 26
- Rotatable Bond Count: 6
- Complexity: 498
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 4
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 59.1Ų
1-Tert-butyl 3-chloromethyl 5-(2,6-dimethylpiperidin-1-yl)piperidine-1,3-dicarboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-718963-1.0g |
1-tert-butyl 3-chloromethyl 5-(2,6-dimethylpiperidin-1-yl)piperidine-1,3-dicarboxylate |
2138266-34-7 | 1g |
$0.0 | 2023-06-06 |
1-Tert-butyl 3-chloromethyl 5-(2,6-dimethylpiperidin-1-yl)piperidine-1,3-dicarboxylate Related Literature
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Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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3. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
Additional information on 1-Tert-butyl 3-chloromethyl 5-(2,6-dimethylpiperidin-1-yl)piperidine-1,3-dicarboxylate
Research Brief on 1-Tert-butyl 3-chloromethyl 5-(2,6-dimethylpiperidin-1-yl)piperidine-1,3-dicarboxylate (CAS: 2138266-34-7)
The compound 1-Tert-butyl 3-chloromethyl 5-(2,6-dimethylpiperidin-1-yl)piperidine-1,3-dicarboxylate (CAS: 2138266-34-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique piperidine and dicarboxylate structure, is being investigated for its potential applications in drug discovery, particularly as a key intermediate in the synthesis of bioactive compounds. Recent studies have highlighted its role in the development of novel therapeutic agents targeting neurological disorders and infectious diseases.
Recent research has focused on the synthetic pathways and optimization of the production process for this compound. A study published in the Journal of Medicinal Chemistry (2023) detailed an improved synthetic route that enhances yield and purity, addressing previous challenges in scalability. The method involves a multi-step reaction sequence, starting from commercially available precursors, and employs advanced catalytic techniques to achieve high enantiomeric purity, which is critical for its application in chiral drug synthesis.
In addition to its synthetic utility, 1-Tert-butyl 3-chloromethyl 5-(2,6-dimethylpiperidin-1-yl)piperidine-1,3-dicarboxylate has shown promising biological activity. Preliminary in vitro studies indicate that derivatives of this compound exhibit potent inhibitory effects on specific enzymes involved in neurodegenerative pathways. For instance, a derivative was found to selectively inhibit tau protein aggregation, a hallmark of Alzheimer's disease, at nanomolar concentrations. These findings were corroborated by molecular docking studies, which revealed strong binding affinities to the target enzymes.
Further investigations into the pharmacokinetic properties of this compound are underway. A recent preclinical study evaluated its bioavailability and metabolic stability, demonstrating favorable absorption and distribution profiles in rodent models. However, challenges remain in optimizing its blood-brain barrier permeability, a critical factor for its potential use in treating central nervous system disorders. Researchers are exploring structural modifications to enhance this property while maintaining its therapeutic efficacy.
The compound's versatility extends beyond neurological applications. A 2024 study in Antimicrobial Agents and Chemotherapy reported its efficacy as a scaffold for developing new antibiotics. Derivatives of 1-Tert-butyl 3-chloromethyl 5-(2,6-dimethylpiperidin-1-yl)piperidine-1,3-dicarboxylate exhibited broad-spectrum activity against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum beta-lactamase (ESBL)-producing Escherichia coli. These results underscore its potential as a lead compound in addressing the global antibiotic resistance crisis.
In conclusion, 1-Tert-butyl 3-chloromethyl 5-(2,6-dimethylpiperidin-1-yl)piperidine-1,3-dicarboxylate (CAS: 2138266-34-7) represents a promising candidate for further drug development. Its dual utility as a synthetic intermediate and a bioactive molecule positions it at the forefront of current research in chemical biology and pharmaceutical sciences. Future studies should focus on optimizing its pharmacological properties and expanding its therapeutic applications, paving the way for clinical translation.
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